D-glutamine - 5959-95-5

D-glutamine

Catalog Number: EVT-252802
CAS Number: 5959-95-5
Molecular Formula: C5H10N2O3
Molecular Weight: 146.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Glutamine is the D-enantiomer of L-glutamine, a naturally occurring amino acid. Unlike L-glutamine, which is widely found in living organisms and plays a crucial role in protein synthesis and various metabolic processes, D-glutamine is less common and its biological functions are still under investigation. While not a building block of proteins, D-glutamine is increasingly recognized as a signaling molecule involved in various biochemical processes .

  • Quorum sensing in bacteria: D-glutamine can influence the quorum sensing of bacteria, affecting the release of signaling molecules and regulating gene expression .
  • Modulation of intestinal microbiota: Studies show that D-glutamine, when co-administered with certain probiotic bacteria, can impact the composition of the intestinal microbiota, influencing both diversity and abundance .
  • Substrate for bacterial metabolism: Certain bacteria have demonstrated the ability to utilize D-glutamine as a substrate for their metabolic processes .

L-Glutamine

  • Relevance: L-glutamine is structurally identical to D-glutamine except for its chirality. Several studies explored the contrasting metabolic pathways and biological activities of D- and L-glutamine. For example, one study found that while L-glutamine is a substrate for the enzyme γ-glutamyl transferase, D-glutamine is not. Another study highlighted that D-glutamine, unlike L-glutamine, is not efficiently utilized by Lactiplantibacillus plantarum A3. These differences highlight the significance of chirality in biological systems.

γ-Glutamylglutamine

  • Relevance: γ-Glutamylglutamine is produced as a by-product during the enzymatic synthesis of γ-glutamyl compounds when L-glutamine is used as the γ-glutamyl donor. Interestingly, this by-product formation is avoided when D-glutamine is used, leading to a more efficient and specific synthesis of the desired γ-D-glutamyl compounds. 7, 18 This observation further underscores the distinct metabolic fates and utilities of D- and L-glutamine.

D-Glutamate

  • Relevance: D-glutamate and D-glutamine are often studied together due to their close metabolic relationship. Certain bacteria, like Fusobacterium nucleatum, can convert D-glutamine to D-glutamate. This metabolic interplay between these D-amino acids is relevant to understanding the gut microbiome composition and its influence on host health.

6-Diazo-5-oxo-L-norleucine (DON)

  • Relevance: DON's ability to influence glutamine-dependent pathways provides insight into the cellular processes involving D-glutamine. One study observed that DON, at low concentrations, increased the activity of glutamine synthetase in bacteria. This observation suggests a potential regulatory role of D-glutamine in glutamine metabolism.

3,5-Dinitrobenzyl Ester of D-Glutamine

  • Relevance: The 3,5-dinitrobenzyl ester of D-glutamine has been used to synthesize D-glutaminyl-tRNA, a crucial component for incorporating D-glutamine into peptides. This application highlights the potential of D-glutamine derivatives in developing novel therapeutics.

γ-D-Glutamyltaurine

  • Relevance: This compound can be efficiently synthesized using bacterial γ-glutamyltranspeptidase with D-glutamine as the γ-glutamyl donor. 7, 18 The successful enzymatic synthesis of γ-D-glutamyltaurine further emphasizes the potential of utilizing D-glutamine as a building block for creating various bioactive molecules.
Source

D-Glutamine can be sourced from microbial fermentation processes or synthesized chemically. It is often derived from D-glutamic acid through enzymatic or chemical methods. This amino acid is also present in certain bacterial species, where it plays a role in cell wall synthesis and metabolism.

Classification

D-Glutamine belongs to the class of amino acids, specifically categorized as a non-polar, neutral amino acid due to its side chain structure. It is classified under the group of D-amino acids, which differ from their L counterparts in spatial configuration.

Synthesis Analysis

Methods

D-Glutamine can be synthesized through various methods:

  1. Enzymatic Synthesis: Utilizing enzymes such as glutamine synthetase or bacterial γ-glutamyltranspeptidase allows for the efficient conversion of substrates like D-glutamic acid into D-glutamine. This method is advantageous due to its specificity and reduced by-product formation .
  2. Chemoenzymatic Synthesis: A novel strategy involves using recombinant Escherichia coli cells to convert DL-glutamic acid into D-glutamine. This method combines chemical reactions with enzymatic processes to enhance yield and efficiency .
  3. Chemical Synthesis: Traditional chemical synthesis methods may involve multiple steps, including protection and deprotection of functional groups, followed by racemization processes to obtain the desired D-form.

Technical Details

The enzymatic synthesis typically requires specific conditions such as pH, temperature, and substrate concentration to optimize enzyme activity. For example, glutamine synthetase operates effectively at neutral pH and moderate temperatures .

Molecular Structure Analysis

Structure

D-Glutamine has a molecular formula of C5H10N2O3 and a molecular weight of approximately 146.15 g/mol. Its structure includes an amine group (-NH2), a carboxyl group (-COOH), and a side chain that distinguishes it from other amino acids.

Data

The stereochemistry of D-glutamine is characterized by its specific spatial arrangement around the chiral carbon atom adjacent to the carboxyl group. The configuration is denoted as (R) when compared to L-glutamine's (S) configuration.

Chemical Reactions Analysis

Reactions

D-Glutamine participates in several biochemical reactions:

  1. Transamination Reactions: It can act as an amino donor in transamination processes, converting α-ketoglutarate into glutamate.
  2. Deamidation: The conversion of D-glutamine to D-glutamate can occur through deamidation reactions facilitated by specific enzymes.
  3. Synthesis of Peptides: D-Glutamine can be incorporated into peptides and proteins, influencing their stability and function.

Technical Details

The kinetics of these reactions depend on factors such as enzyme concentration, substrate availability, and environmental conditions (pH, temperature). For instance, the activity of glutamine synthetase can be regulated by feedback inhibition from end products like glutamate .

Mechanism of Action

Process

The mechanism by which D-glutamine exerts its effects involves several pathways:

  1. Neurotransmission: D-Glutamine can influence neurotransmitter release and neuronal excitability by acting on glutamate receptors.
  2. Immune Modulation: It plays a role in immune responses by affecting lymphocyte proliferation and function.
  3. Metabolic Regulation: By participating in metabolic pathways, it helps maintain nitrogen balance within cells.

Data

Studies indicate that D-glutamine levels can impact cellular signaling pathways related to stress responses and metabolic adaptation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; limited solubility in organic solvents.
  • Melting Point: Approximately 185 °C (decomposes).

Chemical Properties

  • pKa Values: The carboxyl group has a pKa around 2.1, while the amine group has a pKa around 9.1.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity assessment .

Applications

D-Glutamine has diverse applications across various fields:

  1. Pharmaceuticals: Used in formulations aimed at enhancing immune function or promoting recovery after illness or surgery.
  2. Nutrition: Commonly included in dietary supplements for athletes due to its role in muscle recovery and nitrogen balance.
  3. Research: Utilized in studies investigating metabolic pathways, neurotransmitter dynamics, and immune responses.
  4. Biotechnology: Employed in microbial fermentation processes for producing other valuable compounds or as a growth supplement for cell cultures.
Biosynthesis and Metabolic Pathways of D-Glutamine

Enzymatic Synthesis Mechanisms

Role of Glutamate Racemase in D-Glutamine Production

Glutamate racemase (MurI; EC 5.1.1.3) is the primary enzyme responsible for D-glutamine biosynthesis via its precursor, D-glutamate. This enzyme catalyzes the stereoinversion of L-glutamate to D-glutamate, which is subsequently amidated by ATP-dependent amidotransferases to form D-glutamine [2] [9]. The reaction follows a cofactor-independent, two-thiol mechanism involving conserved cysteine residues (Cys70 and Cys178 in Aquifex pyrophilus) that act as acid/base catalysts. One cysteine deprotonates the α-carbon of L-glutamate to form a planar carbanion intermediate, while the other donates a proton to the opposite face to yield D-glutamate [9]. This enzyme is universally essential in bacteria for peptidoglycan biosynthesis, where D-glutamate serves as a critical component of the peptide cross-links, conferring structural integrity and resistance to host proteases [5] [9].

Substrate Specificity and Catalytic Efficiency in Bacterial Systems

Glutamate racemase exhibits high substrate specificity for glutamate, with minimal activity toward other amino acids. Kinetic studies reveal a kcat of 50–200 s−1 and a Km of 0.2–1.5 mM for L-glutamate across bacterial species [2] [9]. The enzyme’s efficiency is enhanced by allosteric activators (e.g., UDP-N-acetylmuramoyl-L-alanine) and modulated by cellular pH. Structural analyses show that substrate recognition involves hydrogen bonding between the glutamate γ-carboxylate and conserved residues (Asp7, Glu147, His180), while the α-carboxylate and α-amino groups coordinate with Ser8 and Cys70/Cys178 [9]. This precision ensures fidelity in D-glutamate production, preventing misincorporation into cellular proteins.

Table 1: Catalytic Parameters of Glutamate Racemase in Model Bacteria

Organismkcat (s−1)Km (mM)Specificity Constant (kcat/Km, M−1s−1)
Aquifex pyrophilus1870.21890,000
Escherichia coli981.189,000
Bacillus subtilis2050.45455,000

Microbial Biosynthesis in Brevibacterium flavum and Related Species

Industrial-scale D-glutamine production leverages engineered strains of Brevibacterium flavum, which utilize glucose as a carbon source to achieve yields of ~40 g/L within 48 hours [1] [5]. This efficiency stems from:

  • Dual enzymatic optimization: High expression of glutamate racemase and glutamine synthetase, with the latter catalyzing ATP-dependent amidation of D-glutamate.
  • Metabolic channeling: Compartmentalization of racemization and amidation steps minimizes intermediate diffusion.
  • Carbon flux redirection: Mutations in TCA cycle enzymes (e.g., citrate synthase) divert α-ketoglutarate toward glutamate synthesis [5]. Related species like Corynebacterium glutamicum employ similar pathways but with reduced flux due to weaker racemase activity.

Table 2: D-Glutamine Productivity in Bacterial Systems

SpeciesCarbon SourceYield (g/L)Time (h)Key Genetic Modifications
Brevibacterium flavumGlucose4048Glutamate racemase overexpression, citrate synthase knockdown
Corynebacterium glutamicumSucrose2272Glutamine synthetase enhancement

Metabolic Flux Analysis in Prokaryotic vs. Eukaryotic Organisms

D-Glutamine metabolism is compartmentalized and species-dependent:

  • Prokaryotes: Up to 60% of cytosolic glutamine is diverted toward peptidoglycan synthesis, with the remainder used for nucleotide biosynthesis (purines/pyrimidines) and nitrogen shuttling. Flux balance analysis in E. coli shows that D-glutamine-derived nitrogen accounts for 15–30% of the total nitrogen pool in purine bases [3] [10].
  • Eukaryotes: Lack endogenous glutamate racemase and thus cannot synthesize D-glutamate/de novo D-glutamine. Trace D-glutamine pools arise from dietary uptake or gut microbiota. Mitochondrial metabolism favors L-glutamine, which enters the TCA cycle via glutaminolysis to support oxidative phosphorylation [3] [10].

This dichotomy underscores D-glutamine’s role as a prokaryote-specific metabolite with minimal crossover into mammalian systems.

Interplay Between D-Glutamine and L-Glutamine in Nitrogen Transport

D- and L-glutamine participate in distinct yet interconnected nitrogen trafficking pathways:

  • Bacterial nitrogen recycling: D-Glutamine donates its amide nitrogen for synthesis of amino sugars (e.g., glucosamine-6-phosphate) and purine bases (e.g., IMP), while L-glutamine exports nitrogen as ammonia during acid stress in the kidney [1] [7].
  • Transporter cross-reactivity: D-Glutamine competes with L-glutamine for SLC transporters (e.g., SLC1A5, SLC38A1) at 50–70% efficiency, enabling limited uptake in mammalian cells [7] [10]. This competition modulates mTOR signaling and amino acid homeostasis in contexts like intestinal mucosa or tumor microenvironments.
  • Metabolic crosstalk: In Helicobacter pylori, D-glutamine inhibits L-glutamine-dependent amidotransferases, regulating purine biosynthesis flux during nutrient stress [9].

Properties

CAS Number

5959-95-5

Product Name

D-glutamine

IUPAC Name

(2R)-2,5-diamino-5-oxopentanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1

InChI Key

ZDXPYRJPNDTMRX-GSVOUGTGSA-N

SMILES

C(CC(=O)N)C(C(=O)O)N

Synonyms

D Glutamine
D-Glutamine
Glutamine
L Glutamine
L-Glutamine

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)N

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